molecular formula C23H25NO3D6 B602510 Norgestimate-d6 CAS No. 263194-12-2

Norgestimate-d6

カタログ番号 B602510
CAS番号: 263194-12-2
分子量: 375.54
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Labelled Norgestimate, which is a form of progesterone used with estradiol to treat the symptoms of menopause.

科学的研究の応用

Pharmacokinetic Profile

Norgestimate-d6, primarily studied through its metabolite norelgestromin, exhibits an excellent pharmacokinetic profile. This is demonstrated by the consistent and efficacious serum hormone concentrations under varying conditions. The pharmacokinetics of norelgestromin and ethinyl estradiol (EE), delivered by the contraceptive patch, show that the absorption is proportional to patch size, maintaining serum concentrations within a specific range even under different conditions like heat, humidity, exercise, and cool-water immersion. The pharmacokinetics are not significantly affected by factors such as the location of patch application or coadministration with certain drugs like tetracycline (Abrams et al., 2002).

Cardiovascular Safety Profile

Norgestimate (NGM) is recognized for its mild estrogenic activity paired with anti-mineralocorticoid and anti-androgenic properties, contributing to its cardiovascular safety profile. NGM modulates the power of ethinyl-estradiol on thromboembolic risk and is associated with the lowest risk of venous thromboembolism (VTE) among different combined hormonal contraceptives (CHCs). NGM's peripheral anti-androgenic activity, demonstrated by impacts on lipid and glucose metabolism, makes it a preferable choice over more androgenic progestins (Grandi et al., 2021).

Metabolic and Lipid Effects

Clinical studies have highlighted the favorable metabolic and lipid effects of norgestimate. A triphasic preparation of norgestimate and ethinyl estradiol (Ortho TriCyclen®, Tri‐Cilest®) showed significant increases in serum levels of high-density lipoprotein cholesterol (HDL-C) and reductions in the ratio of low-density lipoprotein cholesterol to HDL-C over a 2-year period. There were no clinically significant changes in fasting blood glucose levels, insulin levels, or values for glycosylated hemoglobin, indicating a selective and minimally androgenic nature of this oral contraceptive agent (Burkman et al., 1992).

Application in Hormonal Replacement Therapy (HRT)

Norgestimate has shown versatility, extending its application to hormonal replacement therapy (HRT). In HRT, norgestimate's swift conversion to its main metabolite, norelgestromin, carries the progestogenic properties. This regimen treats vasomotor symptoms, protects the endometrium from hyperproliferation, and is associated with a favorable lipid profile. NGM's low androgenic impact does not interfere with the positive metabolic actions of estrogens, making it suitable for medical use from adolescence through the reproductive years to menopause (Henzl, 2001).

特性

CAS番号

263194-12-2

製品名

Norgestimate-d6

分子式

C23H25NO3D6

分子量

375.54

外観

Off-White Solid

melting_point

60-65˚C

純度

> 95%

数量

Milligrams-Grams

関連するCAS

35189-28-7 (unlabelled)

同義語

(17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one 3-Oxime-d6;  Dexnorgestrel Acetime-d6

タグ

Norgestimate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。